molecular formula C7H10O4 B1596521 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester CAS No. 924-83-4

2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester

Cat. No. B1596521
CAS RN: 924-83-4
M. Wt: 158.15 g/mol
InChI Key: FWUIHQFQLSWYED-UHFFFAOYSA-N
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Description

2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is a chemical compound that has been used in various reactions . It is also known as diisopropyl (2Z)-2-butenedioate .


Molecular Structure Analysis

The molecular formula of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is C10H16O4 . The IUPAC Standard InChI is InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5- . The molecular weight is 200.2316 .


Chemical Reactions Analysis

2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester is known to react with maleic anhydride and polyethylene, resulting in ethoxylated propoxylated products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester include a molecular weight of 200.2316 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Spectroscopic Studies

A study by Zheng, Yang, Cui, and Dang (2006) delved into the synthesis and characterization of 2-Butenedioic acid (Z)-monophenyl ester and its complexes with thorium (Th) and cerium (Ce). The research demonstrated that besides the bidentate carboxylate bonding to the central metal ions, the ethereal oxygen also coordinated, indicating a higher wave number shift of νC=O in the complexes than in the free ligand. This study opens avenues for further research into the coordination chemistry of similar compounds and their potential applications in materials science and catalysis (Zheng, Yang, Cui, & Dang, 2006).

Environmental and Analytical Chemistry

Cao (2010) provided a comprehensive review of phthalate esters, including compounds related to 2-Butenedioic acid (2Z)-, in foods. The review highlighted sources, occurrence, and analytical methods for detecting these compounds, emphasizing their ubiquitous environmental contamination and the health concerns associated with human exposure. Such studies are crucial for understanding environmental pollutants and developing more effective methods for their detection and analysis in food products (Cao, 2010).

Polymer and Materials Science

Rodriguez, Tashiro, and Atsumi (2014) expanded the capabilities of whole-cell biocatalysis by engineering Escherichia coli to produce various esters, including those related to 2-Butenedioic acid (2Z)-. This study highlights the biotechnological applications of such compounds in producing small to medium volatile esters used in numerous industries, showcasing the potential of microbial systems in sustainable chemical synthesis (Rodriguez, Tashiro, & Atsumi, 2014).

Environmental Toxicology and Biodegradation

Scholz (2003) investigated the ecotoxicity and biodegradation of phthalate monoesters, closely related to the chemical family of 2-Butenedioic acid (2Z)- esters. The study found that all esters were readily biodegradable and highlighted the acute aquatic toxicity's dependence on the carbon chain length of the alcohol moiety. Research like this is pivotal for evaluating the environmental impact and degradation pathways of chemical compounds, providing essential data for environmental protection and policy-making (Scholz, 2003).

properties

IUPAC Name

4-oxo-4-propan-2-yloxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUIHQFQLSWYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1-(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester

CAS RN

924-83-4
Record name 2-Butenedioic acid (2Z)-, 1-(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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